![molecular formula C13H17NO B589064 1-{4-[(Pyrrolidin-1-yl)methyl]phenyl}ethan-1-one CAS No. 149704-65-4](/img/structure/B589064.png)

1-{4-[(Pyrrolidin-1-yl)methyl]phenyl}ethan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

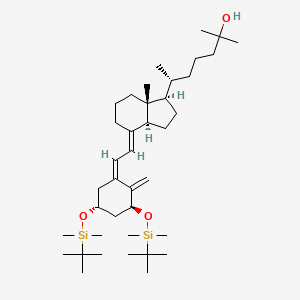

“1-{4-[(Pyrrolidin-1-yl)methyl]phenyl}ethan-1-one”, also known as α-PiHP, is a synthetic cathinone . It is a stimulant drug of the cathinone class that has been sold online as a designer drug . It is a positional isomer of pyrovalerone, with the methyl group shifted from the 4-position of the aromatic ring to the 4-position of the acyl chain .

Synthesis Analysis

The synthesis of pyrrolidine compounds, such as “this compound”, can be achieved through various strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings, such as proline derivatives .

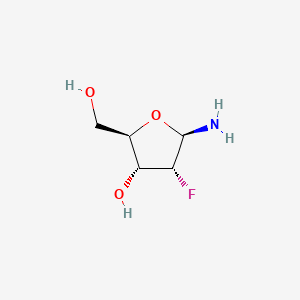

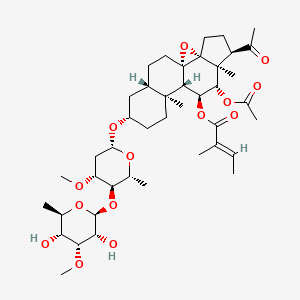

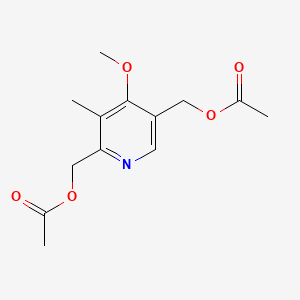

Molecular Structure Analysis

The molecule is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .

Physical And Chemical Properties Analysis

The compound has been described as an off-white solid, a white powder, and a crystalline solid . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.

Aplicaciones Científicas De Investigación

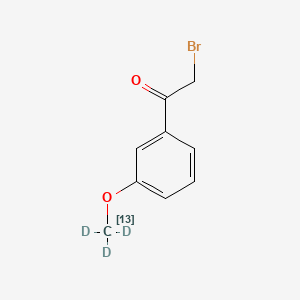

Electrooptic Film Fabrication

A study by Facchetti et al. (2006) explored the synthesis and characterization of new dibranched, heterocyclic "push-pull" chromophores, including pyrrole-pyridine-based structures, for their application in electrooptic film fabrication. The research highlighted the impact of chromophore molecular architecture and film growth method on thin-film microstructure and optical/electrooptic response, emphasizing the significance of these factors in developing advanced electrooptic materials (Facchetti et al., 2006).

Catalysis and Kinetics

Kumah et al. (2019) conducted structural, kinetics, and mechanistic studies on the transfer hydrogenation of ketones catalyzed by chiral (pyridyl)imine nickel(II) complexes. This research demonstrated the catalytic activities of these complexes in asymmetric transfer hydrogenation (ATH) of ketones, offering insights into the potential use of pyrrolidine-based ligands in catalytic processes (Kumah et al., 2019).

Antimicrobial Activity

Nural et al. (2018) investigated the antimicrobial activity of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives. Their study revealed promising antibacterial activity against specific strains, indicating the potential of pyrrolidine-based compounds in developing new antimycobacterial agents (Nural et al., 2018).

Corrosion Inhibition

Hegazy et al. (2012) evaluated the efficiency of synthesized Schiff bases, including pyridine and pyrrolidine derivatives, as corrosion inhibitors for carbon steel in acidic environments. Their findings suggest that these compounds, particularly 2-((pyridin-2-ylimino)methyl)phenol, could serve as effective corrosion inhibitors, highlighting the versatility of pyrrolidine-based compounds in industrial applications (Hegazy et al., 2012).

Organometallic Chemistry

Singh et al. (2009) explored the synthesis and applications of half-sandwich complexes of Ru(II) and complexes of Pd(II) and Pt(II) with seleno and thio derivatives of pyrrolidine. This study sheds light on the structural diversity and catalytic potential of pyrrolidine-based ligands in organometallic chemistry, contributing to advancements in catalysis and organic synthesis (Singh et al., 2009).

Mecanismo De Acción

Target of Action

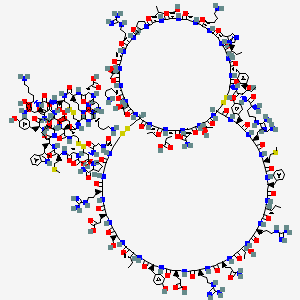

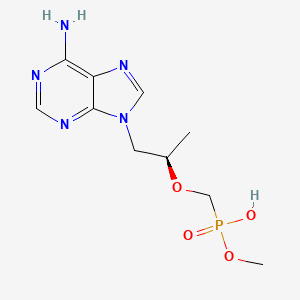

This compound is structurally related to pyrrolidine, which is a versatile scaffold in drug discovery . Pyrrolidine derivatives have been found to interact with a variety of targets, including G-protein coupled receptors, ion channels, and enzymes . .

Mode of Action

It’s worth noting that the pyrrolidine ring is a common structural motif in many biologically active compounds and can contribute to the stereochemistry of the molecule . The spatial orientation of substituents on the pyrrolidine ring can lead to different biological profiles of drug candidates .

Biochemical Pathways

Compounds with a pyrrolidine ring have been found to modulate a variety of biochemical pathways depending on their specific targets .

Pharmacokinetics

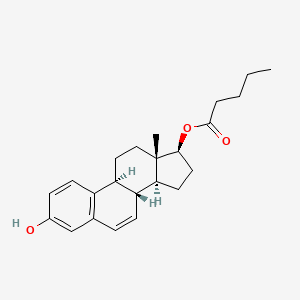

The pyrrolidine ring is known to influence the pharmacokinetic profile of compounds . For example, Asano et al. synthesized 4-(pyrrolidin-1-yl)benzonitrile derivatives as selective androgen receptor modulators (SARMs) by optimizing the structure of previously reported pyrrolidine derivatives .

Result of Action

Compounds with a pyrrolidine ring have been found to exhibit a variety of biological activities depending on their specific targets .

Action Environment

It’s worth noting that factors such as temperature, ph, and the presence of other molecules can influence the action of many compounds .

Safety and Hazards

Direcciones Futuras

The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . The pyrrolidine ring, as found in “1-{4-[(Pyrrolidin-1-yl)methyl]phenyl}ethan-1-one”, is one such scaffold. Future research may focus on designing new pyrrolidine compounds with different biological profiles .

Propiedades

IUPAC Name |

1-[4-(pyrrolidin-1-ylmethyl)phenyl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-11(15)13-6-4-12(5-7-13)10-14-8-2-3-9-14/h4-7H,2-3,8-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFSSZWCJEOTHLF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)CN2CCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

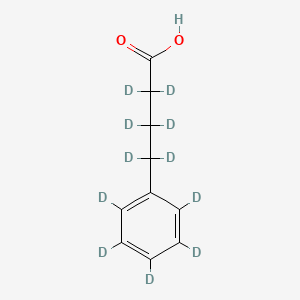

Molecular Formula |

C13H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60702578 |

Source

|

| Record name | 1-{4-[(Pyrrolidin-1-yl)methyl]phenyl}ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60702578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

149704-65-4 |

Source

|

| Record name | 1-{4-[(Pyrrolidin-1-yl)methyl]phenyl}ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60702578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.